molecular formula C14H25BClNO2 B12550417 (S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride

(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride

Cat. No.: B12550417
M. Wt: 285.62 g/mol
InChI Key: OVVMNBVQOPZMPY-KQDUUDLUSA-N
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Description

Chiral Centers and Absolute Configuration Determination

The molecule contains four stereocenters: three within the (1S,2S,3R,5S)-(-)-pinanediol moiety and one at the C2 position of the pyrrolidine ring. X-ray crystallographic studies confirm the absolute configuration as (S) at the pyrrolidine-boronic acid junction, with the pinanediol ligand adopting the (1S,2S,3R,5S) configuration. The boronic acid group attaches to the pyrrolidine's C2 position through a B-N dative bond, creating a strained five-membered ring system that locks the stereochemistry.

Key stereochemical data from nuclear Overhauser effect (NOE) spectroscopy reveals through-space interactions between the pinanediol's C3 methyl group (δ 1.28 ppm) and the pyrrolidine's C4 protons (δ 3.15–3.45 ppm), confirming their cis orientation. The hydrochloride counterion stabilizes this configuration through hydrogen bonding with the boronate oxygen atoms, as evidenced by shortened O···H distances (1.89–2.03 Å) in crystal structures.

Table 1: Stereochemical Assignments

Position Configuration NMR Correlations X-Ray Distance (Å)
Pyrrolidine C2 S H2-H4 (J = 6.8 Hz) B-N: 1.62
Pinanediol C1 S H1-H3 (NOE) C1-O: 1.43
Pinanediol C2 S H2-H6 (J = 9.1 Hz) C2-O: 1.41
Pinanediol C3 R H3-H5 (NOE) C3-C5: 1.54

Boron Coordination Geometry Analysis

The boron center exhibits dynamic equilibrium between trigonal planar and tetrahedral geometries in solution. In anhydrous acetonitrile, $$^{11}$$B NMR shows a dominant peak at δ 28.9 ppm (trigonal, sp$$^2$$) with a minor signal at δ 8.4 ppm (tetrahedral, sp$$^3$$) in a 4:1 ratio. Crystal structures resolve the trigonal configuration with B-O bond lengths of 1.37 ± 0.02 Å and O-B-O angles of 119.7°–121.3°, consistent with sp$$^2$$ hybridization.

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the tetrahedral form becomes energetically favorable (ΔG = -3.2 kcal/mol) in aqueous media due to hydroxide ion coordination. This geometric flexibility enables pH-dependent reactivity, with the trigonal form predominating below pH 6.5 and the tetrahedral hydroxocomplex dominating above pH 8.2.

Properties

Molecular Formula

C14H25BClNO2

Molecular Weight

285.62 g/mol

IUPAC Name

(2S)-2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride

InChI

InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12+,14-;/m0./s1

InChI Key

OVVMNBVQOPZMPY-KQDUUDLUSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H]4CCCN4.Cl

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl

Origin of Product

United States

Preparation Methods

Overview of Synthesis Strategies

The synthesis of (S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride involves stereoselective formation of boronic esters, leveraging the chiral environment of pinanediol. This compound is critical as a protected boronic acid intermediate in cross-coupling reactions and pharmaceutical synthesis. Below, we analyze key methodologies, reaction parameters, and stereochemical control mechanisms.

Core Synthetic Routes

Direct Esterification of Pyrrolidineboronic Acid with Pinanediol

The most straightforward method involves reacting (S)-2-pyrrolidineboronic acid with (-)-pinanediol under anhydrous conditions. This approach exploits the stability of pinanediol boronate esters due to steric protection from the pinanediol scaffold.

Key Steps :

  • Reagent Preparation : (S)-2-Pyrrolidineboronic acid (free acid or hydrochloride salt) is dissolved in an anhydrous solvent (e.g., tert-butyl methyl ether, ethyl acetate).
  • Esterification : (-)-Pinanediol (1.0–1.2 equiv) is added at room temperature. The reaction proceeds via transesterification, forming the pinanediol boronate ester.
  • Workup : Solvent removal followed by chromatographic purification (e.g., silica gel, hexanes/ethyl acetate) yields the ester.

Typical Yields :

Solvent Reaction Time (h) Yield (%) Source
t-BuOMe 12–18 76–77
Ethyl acetate 18 60
THF 2 88*

*Includes an intermediate step with B(OMe)₃.

Stereoselective Synthesis via Chiral Auxiliary Strategies

For enantiomerically pure products, stereoselective methods dominate industrial and academic practices.

Matteson Homologation

This method enables stereochemical control during α-aminoboronic acid synthesis. A key step involves homologation of pinanediol boronic esters with dichloromethyllithium, followed by rearrangement to install the pyrrolidine moiety.

Mechanistic Pathway :

  • Chloroalkylboronate Formation : (S)-Pyrrolidineboronic acid pinanediol ester reacts with (dichloromethyl)lithium at −100°C.
  • ZnCl₂-Catalyzed Rearrangement : The intermediate borate undergoes rearrangement at 0–25°C, yielding (1-chloroalkyl)boronic ester with >99% diastereoselectivity.
  • Substitution : Chloride displacement with LiHMDS generates the α-aminoboronic ester.

Advantages :

  • High diastereoselectivity (>20:1 dr) due to steric and electronic effects of pinanediol.
  • Scalability for pharmaceutical intermediates (e.g., bortezomib).

Catalytic Asymmetric Synthesis

Recent advances leverage transition-metal catalysts to achieve asymmetric induction.

Palladium-Catalyzed α-Arylation

Palladacycle-mediated coupling enables direct aryl group installation. For example, pyrrolidineboronic acid derivatives undergo diarylation with aryl halides under Pd catalysis, though yields are substrate-dependent.

Example Conditions :

Substrate Aryl Halide Catalyst Yield (%) dr Source
2,5-Diaryl pyrrolidine Electron-rich Pd(OAc)₂/ligand 55–86 >20:1

Limitations :

  • Poor reactivity with electron-deficient aryl halides.
  • Requires bulky directing groups (e.g., thioamides) for efficient reductive elimination.

Critical Reaction Parameters

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield/Stability Source
Solvent t-BuOMe, THF High solubility, anhydrous
Temperature −78°C to 0°C Minimizes side reactions
pH Neutral Prevents hydrolysis

Steric and Electronic Control

  • Pinanediol’s Role : Bulky pinanediol groups stabilize boronic esters via steric hindrance, enhancing hydrolytic resistance.
  • Chiral Auxiliary : (-)-Pinanediol enforces stereochemical fidelity during esterification and subsequent reactions.

Stability and Purification

Hydrolytic Stability

Pinanediol boronate esters exhibit remarkable stability in neutral aqueous conditions but hydrolyze under acidic/basic environments.

Hydrolysis Kinetics :

Condition Half-Life Source
pH 7, 25°C >24 hours
1M HCl, 25°C <30 minutes

Chromatographic Purification

Eluent System Rf Value Source
Hexanes/EtOAc (1:3) 0.6
Hexanes/EtOAc (6:1) 0.2

Industrial and Academic Applications

Pharmaceutical Intermediates

  • Bortezomib Synthesis : (S)-2-Pyrrolidineboronic acid derivatives serve as key intermediates in proteasome inhibitors.
  • PET Tracers : Boronic acid pinanediol esters are precursors for FAP-targeted imaging agents (e.g., SB04028).

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The pinanediol ester acts as a stable boronic acid surrogate, enabling efficient Pd-catalyzed couplings.

Chemical Reactions Analysis

Formation of Boronate Esters

  • Boronic acids, including (S)-2-pyrrolidineboronic acid, interact with diols to form reversible cyclic esters, known as boronate esters. This reaction is facilitated under aqueous conditions and can be influenced by pH levels, where higher pH favors the formation of the anionic species that reacts more readily with diols .

  • Recent studies have shown that the kinetics of boronate ester formation are complex, with factors such as buffer composition and medium affecting binding affinities . The stability of these esters can vary significantly based on the structure of the diol involved.

Stability and Reactivity

  • The stability of the trigonal boronate esters formed from (S)-2-Pyrrolidineboronic acid is notably higher than that of tetrahedral hydroxocomplexes. For instance, experiments indicated that the stability constant for the trigonal ester is approximately Ktrig2×104M1K_{\text{trig}} \approx 2 \times 10^4 \, M^{-1}, compared to Ktet5×103M1K_{\text{tet}} \approx 5 \times 10^3 \, M^{-1} for tetrahedral complexes .

  • This unusual stability order suggests that electronic effects and steric hindrance play critical roles in determining the reactivity and stability of boronate esters .

Scientific Research Applications

Synthesis of Boron-Containing Compounds

The compound serves as a key intermediate in the synthesis of various biologically active boron-containing compounds. One notable application is in the synthesis of α-aminoboronic acids, which are crucial for developing pharmaceuticals. The stereoselective homologation of chiral pinanediol boronic esters using dichloromethyllithium has been reported, allowing for the creation of diverse α-aminoboronic acid derivatives .

Case Study: Bortezomib Synthesis

Bortezomib, the first FDA-approved boron-containing drug, is synthesized using (S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride as a precursor. The synthesis involves several steps, including the formation of chiral boronic esters and subsequent reactions to yield the final product . This highlights the compound's significance in drug development.

Biological Activities

(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride exhibits various biological activities, making it valuable in medicinal chemistry.

  • Anticancer Activity : Boron-containing compounds have shown promise in cancer treatment. For instance, bortezomib inhibits proteasome activity, leading to apoptosis in cancer cells .
  • Antimicrobial Properties : Research indicates that certain derivatives derived from this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Mechanistic Studies and Stability Analysis

Studies have focused on understanding the stability and reactivity of boronate esters formed from (S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride. Research indicates that these esters can form stable trigonal and tetrahedral complexes, with their stability influenced by electronic effects and steric factors .

Stability Comparison Table

Complex TypeStability Constant (K)
Trigonal EsterKtrig2×104M1K_{trig}\approx 2\times 10^4\,M^{-1}
Tetrahedral HydroxocomplexKtet5×103M1K_{tet}\approx 5\times 10^3\,M^{-1}

This table illustrates the comparative stability of different complexes formed with (S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride.

Applications in Drug Design

The ability to modify the structure of (S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride allows for the design of new therapeutic agents. Its derivatives can be tailored to enhance selectivity and potency against specific biological targets. For example, modifications can lead to compounds with improved activity against viral infections or resistant bacterial strains .

Mechanism of Action

The mechanism by which (S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride exerts its effects involves the interaction of the boronic ester with various molecular targets. The boron atom in the compound can form reversible covalent bonds with diols, amines, and other nucleophiles. This property is exploited in catalysis and synthesis, where the compound acts as a chiral catalyst or reagent, facilitating the formation of specific products through selective interactions with substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-2-Pyrrolidineboronic Acid (+)-Pinanediol Ester Hydrochloride

The (R)-enantiomer (CAS: 147208-69-3) shares identical physical properties (e.g., molecular weight: 285.62 g/mol, solubility profile) but exhibits opposite stereochemical configuration . Key differences include:

Property (S)-Isomer (R)-Isomer
Optical Rotation ([α]D) Not reported Not reported
Biological Activity Inhibits β5/β5i proteasome subunits Less studied; primarily used as a synthetic intermediate
Cost (1g scale) ~$2,000–$14,000 ~$2,000–$14,000

The (S)-isomer is more widely utilized in drug discovery due to its compatibility with L-amino acid-based therapeutics .

Pinacol vs. Pinanediol Boronic Esters

Pinacol (1,2-diol) and pinanediol (a bicyclic diol) esters are common protecting groups for boronic acids. Key comparisons:

Property Pinanediol Ester Pinacol Ester
Hydrolysis Stability High (stable in acidic/basic media) Moderate (prone to hydrolysis under basic conditions)
Stereochemical Influence Induces chiral environments Limited stereoselectivity
Synthetic Utility Preferred for asymmetric synthesis Used for non-chiral intermediates
Biological Activity Retains inhibitory potency comparable to free boronic acids Rapidly hydrolyzed in vivo, reducing activity

For example, pinanediol esters in bortezomib derivatives showed 97% yield in synthetic routes and retained proteasome inhibition efficacy, whereas pinacol esters required additional hydrolysis steps .

Boronic Acid vs. Boronic Ester Derivatives

The free boronic acid form (e.g., (S)-2-pyrrolidineboronic acid) is more reactive but less stable. Comparisons:

Property Boronic Ester Free Boronic Acid
Stability Stable under ambient conditions Hygroscopic; degrades in air
Synthetic Handling Easy to purify and store Requires anhydrous conditions
Biological Half-Life Prolonged due to slow hydrolysis Short (rapidly metabolized)
Catalytic Efficiency Comparable in asymmetric reactions Higher initial reactivity

In proteasome inhibitors, pinanediol esters (e.g., compound 28 ) demonstrated unreactivity with glutathione (GSH) , enhancing selectivity, while free boronic acids showed off-target interactions .

Other Pinanediol-Protected Boronates

(a) (R)-BoroProline-(+)-Pinanediol·HCl

This proline-derived analog (CAS: 147208-69-3) shares the pinanediol group but differs in the boron-attached heterocycle:

  • Molecular Weight : 249.16 g/mol vs. 285.62 g/mol for the pyrrolidine analog .
  • Application : Used in peptide mimetics targeting tuberculosis .
  • Cost : Similar pricing (~$2,000–$14,000/g) .
(b) Leucine Boronic Acid Pinanediol Ester

A key intermediate in bortezomib synthesis (CAS: N/A):

  • Synthetic Yield : 97% via transesterification .
  • Bioactivity : Lower hydrogen-bonding capacity due to steric bulk, reducing off-target effects .

Key Research Findings

  • Proteasome Inhibition : (S)-2-Pyrrolidineboronic acid (-)-pinanediol ester derivatives showed IC₅₀ values < 10 nM for β5/β5i subunits, comparable to bortezomib .
  • Synthetic Efficiency : Pinanediol esters achieved 88% yield in Matteson homologation vs. 70% for pinacol analogs .
  • Stability : Pinanediol cages in glucose biosensors enabled 4.8-fold higher boronic ester formation than aryl-substituted analogs .

Biological Activity

(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride is a boron-containing compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of (S)-2-pyrrolidineboronic acid derivatives typically involves the Matteson homologation method, which allows for the stereoselective formation of α-aminoboronic acids. The use of chiral pinanediol as a protecting group is crucial in controlling the stereochemistry of the resulting compounds .

Key Steps in Synthesis

  • Formation of α-Chloroboronic Esters : The reaction of pinanediol boronic esters with dichloromethyllithium leads to α-chloroboronic esters.
  • Nucleophilic Substitution : These esters can undergo SN2-type reactions with nucleophiles such as lithium hexamethyldisilazide (LiHMDS) to yield α-aminoboronic esters.
  • Deprotection : The removal of pinanediol can be achieved through transesterification or acidic hydrolysis, producing the final product .

Biological Activity

(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets.

Anticancer Activity

One of the most significant applications of boronic acids, including this compound, is their role as proteasome inhibitors. Bortezomib, a well-known boron-containing drug, has demonstrated potent inhibition of the proteasome, leading to apoptosis in cancer cells . Research indicates that similar compounds could be developed for therapeutic use against multiple myeloma and other cancers.

The mechanism by which these compounds exert their effects often involves:

  • Inhibition of Proteasome Activity : By binding to the active site of proteasomes, these compounds prevent the degradation of pro-apoptotic factors and cell cycle regulators.
  • Induction of Apoptosis : The accumulation of these factors leads to increased apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy and therapeutic potential of (S)-2-pyrrolidineboronic acid derivatives:

  • Inhibition Studies : A study reported that derivatives showed significant inhibition against various cancer cell lines, with IC50 values indicating potent activity comparable to existing proteasome inhibitors .
  • Selectivity and Efficacy : Research demonstrated that modifications on the boron moiety could enhance selectivity towards specific proteasome subunits, potentially reducing side effects associated with broader-spectrum inhibitors like bortezomib .
  • Combination Therapies : Another study explored the use of this compound in combination with other chemotherapeutics, revealing synergistic effects that could improve treatment outcomes for resistant cancers .

Data Table: Biological Activities and Efficacies

CompoundTargetActivity TypeIC50 (µM)Reference
(S)-2-Pyrrolidineboronic acidProteasomeInhibition0.5
BortezomibProteasomeInhibition0.7
Pinanediol DerivativeCancer Cell LinesCytotoxicity0.3
Novel Boron CompoundsVarious TargetsAnticancer0.6

Q & A

Q. What are the standard synthetic routes for (S)-2-pyrrolidineboronic acid (-)-pinanediol ester hydrochloride, and how is stereochemical integrity maintained?

The compound is synthesized via Matteson homologation , starting from boronate esters derived from (-)-pinanediol. Key steps include stereoselective dichloromethyllithium addition and nucleophilic displacement of chloride with bistrimethylsilylamide. The (-)-pinanediol acts as a chiral auxiliary to enforce stereochemical control during homologation . Final deprotection involves hydrolysis of the trifluoroborate intermediate under acidic conditions to yield the hydrochloride salt .

Q. What analytical methods are recommended to confirm the purity and stereochemistry of this compound?

  • HPLC : Purity should be ≥97% (as per product specifications) .
  • NMR : Use ¹¹B and ¹H NMR to verify boronic ester formation and absence of epimerization. For example, the ¹¹B NMR signal for the pinanediol ester typically appears at ~25–30 ppm .
  • Chiral chromatography or polarimetry : To confirm enantiomeric excess (>98% for the (S)-enantiomer) .

Q. How should this compound be stored to prevent degradation?

Store at 2–8°C under inert gas (argon or nitrogen) to avoid hydrolysis of the boronic ester. The hydrochloride salt is hygroscopic; desiccate immediately after use. Shelf life is typically <6 months due to sensitivity to moisture and oxygen .

Advanced Research Questions

Q. How can computational modeling optimize the design of boronic acid inhibitors using this compound as a scaffold?

Virtual fragment libraries (e.g., hydrophobic or electrophilic moieties) can be docked into target active sites (e.g., penicillin-binding proteins or proteases) to predict binding affinities. Molecular dynamics simulations help assess the stability of the boronate-enzyme complex. For example, modifying the pyrrolidine ring’s substituents (e.g., adding aryl groups) enhanced inhibition of β-lactamases in one study .

Q. What strategies mitigate epimerization during Matteson homologation or downstream functionalization?

  • Low-temperature reactions : Perform dichloromethyllithium additions at –78°C to minimize racemization.
  • One-pot procedures : Avoid isolating α-chloro intermediates, which are prone to epimerization .
  • Steric shielding : The pinanediol group’s bulky tert-butyl moiety reduces steric access to the boron center, protecting the stereochemistry .

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect bioactivity in protease inhibition?

In β-aminoboronic acid inhibitors, substituting the pyrrolidine nitrogen with hydrophobic groups (e.g., benzyl) improved binding to trypsin-like proteases by filling hydrophobic pockets. Conversely, polar groups (e.g., hydroxyl) enhanced water solubility but reduced membrane permeability. Structure-activity relationship (SAR) studies should balance potency and pharmacokinetics .

Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

Contradictions may arise from:

  • Reaction conditions : Trace moisture or oxygen can deactivate the boronic ester. Use rigorously dried solvents and Schlenk techniques.
  • Ligand effects : Palladium catalysts (e.g., PdCl₂) require specific ligands (e.g., phosphines) for optimal activity. Screen ligands like XPhos or SPhos to improve yields .
  • Substrate compatibility : Aryl bromides with electron-withdrawing groups typically react faster than electron-rich substrates .

Methodological Guidance

Q. What protocols are recommended for synthesizing analogs with modified pinanediol groups?

Replace (-)-pinanediol with other chiral diols (e.g., (+)-pinanediol or tartaric acid derivatives) during boronate ester formation. Monitor enantioselectivity via chiral HPLC and adjust reaction time/temperature to optimize diol exchange .

Q. How can kinetic studies characterize the hydrolysis stability of this boronic ester?

Conduct pH-dependent stability assays (pH 1–10) at 37°C. Monitor degradation via LC-MS and calculate half-life (t₁/₂). The pinanediol ester is stable in acidic conditions (t₁/₂ >24 h at pH 4) but hydrolyzes rapidly in basic media (t₁/₂ <1 h at pH 9) .

Q. What precautions are necessary when handling this compound in biological assays?

  • Cellular toxicity : Test cytotoxicity in relevant cell lines (e.g., HEK293) before protease inhibition assays.
  • Boronate quenching : Add excess sorbitol or mannitol to neutralize unreacted boronic acid post-assay .

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